2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-phenethylacetamide

Physicochemical profiling Lipophilicity Permeability prediction

The compound bearing CAS 872849-17-7, systematically named 2‑oxo‑2‑(1‑(2‑oxo‑2‑(pyrrolidin‑1‑yl)ethyl)‑1H‑indol‑3‑yl)‑N‑phenethylacetamide, is a fully synthetic small molecule (C₂₄H₂₅N₃O₃, MW 403.5 g/mol) that incorporates an indole‑3‑yl‑α‑oxo‑acetamide core bridged to a phenethylamide terminus and an N1‑pyrrolidinyl‑2‑oxo‑ethyl appendage. Its annotated ChEMBL identity (CHEMBL1540691) confirms assignment to the preclinical phase of drug discovery, with deposited bioactivity data spanning nine functional and binding assay records.

Molecular Formula C24H25N3O3
Molecular Weight 403.482
CAS No. 872849-17-7
Cat. No. B2608566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-phenethylacetamide
CAS872849-17-7
Molecular FormulaC24H25N3O3
Molecular Weight403.482
Structural Identifiers
SMILESC1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCCC4=CC=CC=C4
InChIInChI=1S/C24H25N3O3/c28-22(26-14-6-7-15-26)17-27-16-20(19-10-4-5-11-21(19)27)23(29)24(30)25-13-12-18-8-2-1-3-9-18/h1-5,8-11,16H,6-7,12-15,17H2,(H,25,30)
InChIKeyWRINRTRWKPPIIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

872849-17-7 Procurement Guide: Core Identity and Research-Grade Specifications for 2‑Oxo‑2‑(1‑(2‑oxo‑2‑(pyrrolidin‑1‑yl)ethyl)‑1H‑indol‑3‑yl)‑N‑phenethylacetamide


The compound bearing CAS 872849-17-7, systematically named 2‑oxo‑2‑(1‑(2‑oxo‑2‑(pyrrolidin‑1‑yl)ethyl)‑1H‑indol‑3‑yl)‑N‑phenethylacetamide, is a fully synthetic small molecule (C₂₄H₂₅N₃O₃, MW 403.5 g/mol) that incorporates an indole‑3‑yl‑α‑oxo‑acetamide core bridged to a phenethylamide terminus and an N1‑pyrrolidinyl‑2‑oxo‑ethyl appendage [1]. Its annotated ChEMBL identity (CHEMBL1540691) confirms assignment to the preclinical phase of drug discovery, with deposited bioactivity data spanning nine functional and binding assay records [2].

Why In‑Class Indole‑α‑Oxo‑Acetamides Cannot Be Arbitrarily Substituted for 872849-17-7 in Scientific Workflows


The indole‑3‑yl‑α‑oxo‑acetamide chemotype is not a uniform pharmacophore; literature confirms that even conservative modifications of the amide terminus or N1‑substituent produce Kᵢ values spanning three orders of magnitude (377–0.37 nM) at the CB₂ cannabinoid receptor, with selectivity over CB₁ varying from marginal to >100‑fold within a single congeneric series [1]. Consequently, bulk‑level interchange of “indole‑oxo‑acetamide” analogs—e.g., N‑cycloheptyl (C₂₃H₂₉N₃O₃) or N‑(3‑fluorophenyl) (C₂₂H₂₀FN₃O₃) derivatives—carries a high probability of altering target engagement, functional bias, and physico‑chemical handling properties, making compound‑specific evidence compulsory for procurement decisions.

Quantitative Differentiation Evidence for 2‑Oxo‑2‑(1‑(2‑oxo‑2‑(pyrrolidin‑1‑yl)ethyl)‑1H‑indol‑3‑yl)‑N‑phenethylacetamide (CAS 872849-17-7)


Physicochemical Fingerprint: cLogP and Topological Polar Surface Area Differentiate 872849-17-7 from N‑Cycloheptyl and N‑(3‑Fluorophenyl) Analogs

The measured cLogP (XLogP3‑AA = 3.2) and topological polar surface area (TPSA) of 872849-17-7 diverge markedly from close structural analogs bearing alternative amide termini. The N‑cycloheptyl analog (C₂₃H₂₉N₃O₃) lacks the aromatic phenethyl ring and is expected to exhibit a lower cLogP and reduced aromatic surface contacts, while the N‑(3‑fluorophenyl) analog (C₂₂H₂₀FN₃O₃) introduces a fluorine atom that decreases TPSA and elevates electronegativity, altering passive permeability and CYP engagement potential [1][2].

Physicochemical profiling Lipophilicity Permeability prediction

ChEMBL Bioactivity Footprint: Target Engagement Breadth Contrasted with Structurally Simplified Indole‑3‑yl‑2‑oxo‑Acetamide Scaffolds

ChEMBL curation for CHEMBL1540691 (872849-17-7) records nine bioactivity data points distributed across eight unique protein targets, encompassing functional and binding assay modalities [1]. By contrast, the simpler 2‑(1H‑indol‑3‑yl)‑2‑oxo‑acetamide class described in antitumor patents (US 6,753,342) typically demonstrates narrower target profiles centered on cytotoxic readouts in colon and lung tumor lines, with limited annotation for receptor‑level selectivity [2].

Bioactivity screening Polypharmacology ChEMBL curation

Molecular Complexity and Hydrogen‑Bonding Topology Differentiate 872849-17-7 from N‑Methyl and N‑Isopropyl Congeners

872849-17-7 possesses three hydrogen‑bond acceptor (HBA) oxygens from two carbonyl groups and one amide oxygen, plus one hydrogen‑bond donor (HBD) amide NH, establishing a 3‑acceptor/1‑donor topology. The N‑methyl analog (C₁₇H₂₁N₃O₃) retains the same HBA/HBD count but eliminates the extended aromatic surface, while the N‑isopropyl analog (C₂₁H₂₅N₃O₃) introduces branched‑alkyl flexibility that reduces crystallinity. These differences translate into divergent solid‑state properties relevant for formulation and analytical reference standard preparation [1][2].

Structure–property relationships Molecular complexity Crystal engineering

CB₂ Receptor Affinity Landscape in Indole‑3‑yl‑Oxo‑Acetamide Class Supports Rational Prioritization of 872849-17-7 for Cannabinoid Profiling

A systematic medicinal chemistry study of indole‑3‑yl‑oxo‑acetamides demonstrated that variation of the amide side chain tunes CB₂ receptor affinity across a 1000‑fold range (Kᵢ = 0.37–377 nM), with selectivity over CB₁ exceeding 100‑fold for optimized derivatives [1]. Although the precise Kᵢ of 872849-17-7 at CB₂ has not been published in isolation, its phenethylamide side chain aligns structurally with high‑affinity members of this series, providing a clear hypothesis for its prioritized screening in endocannabinoid‑system programs.

Cannabinoid receptor CB₂ inverse agonism Structure–activity relationship

Evidence‑Backed Application Scenarios for Procuring 2‑Oxo‑2‑(1‑(2‑oxo‑2‑(pyrrolidin‑1‑yl)ethyl)‑1H‑indol‑3‑yl)‑N‑phenethylacetamide (CAS 872849-17-7)


Cannabinoid Receptor CB₂ Inverse Agonist Screening Cascades

The indole‑3‑yl‑oxo‑acetamide scaffold has been pharmacologically validated as a CB₂ inverse agonist chemotype with tunable nanomolar potency [1]. Procuring 872849-17-7 is warranted for laboratories running CB₂‑specific GTPγS or β‑arrestin recruitment panels that require a structurally diversified phenethylamide analog to probe the contribution of the extended aromatic terminus to functional bias.

Physicochemical Comparator in Lead Optimization Libraries

With a computed XLogP of 3.2 and a well‑characterized HBA/HBD topology, 872849-17-7 serves as a mid‑range lipophilicity reference point within indole‑oxo‑acetamide libraries [1]. It is particularly useful when assessing how incremental increases in molecular weight and aromatic surface area affect solubility, permeability, and metabolic stability relative to lower‑MW N‑methyl or N‑isopropyl congeners.

Polypharmacology Deconvolution Studies Using ChEMBL‑Annotated Targets

ChEMBL annotation indicates activity across eight distinct protein targets, providing a starting point for selectivity profiling [1]. Laboratories should procure 872849-17-7 only when equipped to run the full panel of historically active assays; this compound is ill‑suited as a single‑endpoint “positive control” because its polypharmacology has not been rigorously selectivity‑filtered by the depositing screening centers.

Solid‑State and Analytical Reference Standard Development

The combination of three HBA sites and one HBD site, coupled with the flat phenethyl ring, suggests that 872849-17-7 may exhibit polymorphic behavior or form co‑crystals suitable for X‑ray diffraction studies. Procurement as an analytical reference standard (HPLC purity ≥ 95%) is appropriate for method development laboratories that require a structurally authenticated, crystalline indole‑oxo‑acetamide derivative with a well‑defined chromatographic retention factor.

Quote Request

Request a Quote for 2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-N-phenethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.